(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with dimethylamino and fluorine groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(dimethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate is commonly used in borylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Aminated Pyridines: Formed through amination reactions.
Scientific Research Applications
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . Additionally, the compound’s interactions with biological molecules are mediated through its boronic acid group, which can form reversible covalent bonds with diols and other functional groups .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Fluorophenylboronic Acid: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)pyridine-4-boronic Acid: Similar but without the fluorine substitution.
Uniqueness
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of the dimethylamino and fluorine groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a versatile and valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C7H10BFN2O2 |
---|---|
Molecular Weight |
183.98 g/mol |
IUPAC Name |
[2-(dimethylamino)-5-fluoropyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-3-5(8(12)13)6(9)4-10-7/h3-4,12-13H,1-2H3 |
InChI Key |
AXLRBKYTBSJNKT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.